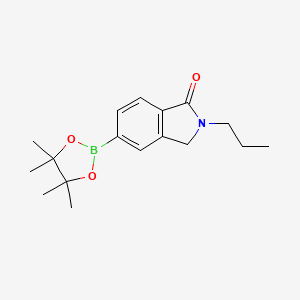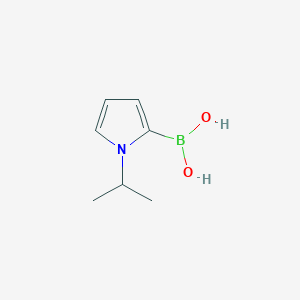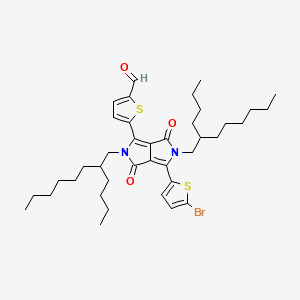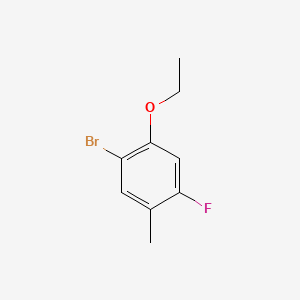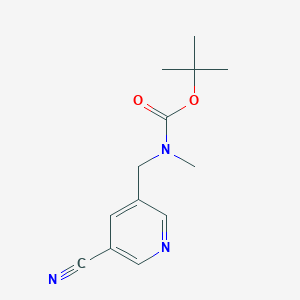
tert-Butyl ((5-cyanopyridin-3-yl)methyl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((5-cyanopyridin-3-yl)methyl)(methyl)carbamate is an organic compound with the molecular formula C12H15N3O2. It is a carbamate derivative, which is often used in organic synthesis and various chemical reactions. The compound features a tert-butyl group, a cyanopyridine moiety, and a methylcarbamate group, making it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
The synthesis of tert-Butyl ((5-cyanopyridin-3-yl)methyl)(methyl)carbamate typically involves the reaction of 3-(N-Boc-aminomethyl)-5-bromopyridine with zinc cyanide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl ((5-cyanopyridin-3-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanopyridine moiety can be substituted with other nucleophiles. Common reagents used in these reactions include strong acids, bases, and reducing agents. .
Scientific Research Applications
tert-Butyl ((5-cyanopyridin-3-yl)methyl)(methyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of tert-Butyl ((5-cyanopyridin-3-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with key proteins and enzymes in biological systems .
Comparison with Similar Compounds
tert-Butyl ((5-cyanopyridin-3-yl)methyl)(methyl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate
- tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate
- tert-Butyl ((5-methoxypyridin-3-yl)methyl)carbamate These compounds share similar structural features but differ in their substituents, which can affect their reactivity and applications. The uniqueness of this compound lies in its cyanopyridine moiety, which imparts distinct chemical properties and reactivity .
Properties
Molecular Formula |
C13H17N3O2 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
tert-butyl N-[(5-cyanopyridin-3-yl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)16(4)9-11-5-10(6-14)7-15-8-11/h5,7-8H,9H2,1-4H3 |
InChI Key |
NJWRHDXWTQKGKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC(=CN=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


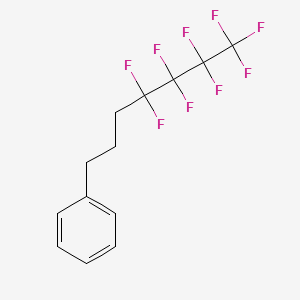
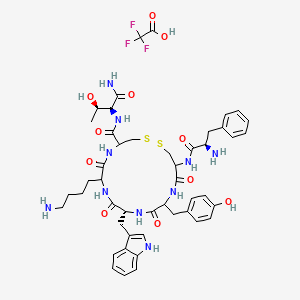
![2,8-Diazaspiro[4.5]decan-3-one,2-(3-furanylcarbonyl)-](/img/structure/B14765709.png)
![(Z)-but-2-enedioic acid;5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-[(2S)-2-hydroxy-3-morpholin-4-ylpropyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B14765715.png)

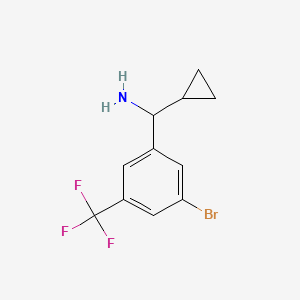
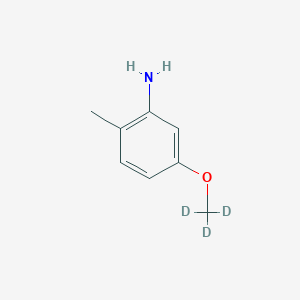
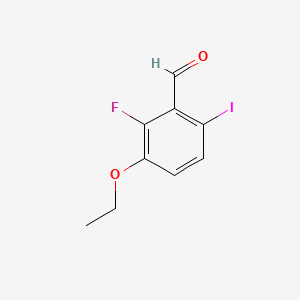
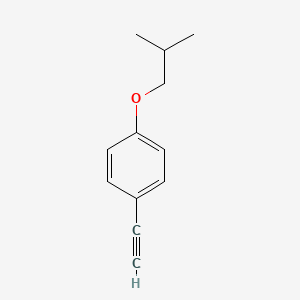
![[3-Bromo-4-(oxolan-3-yloxy)phenyl]methanamine](/img/structure/B14765749.png)
